
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a chemical compound that has been shown to have potential therapeutic benefits in various scientific studies. THU is a urea derivative that has been synthesized through a number of methods and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
- Urea derivatives have been explored for their potential in medicinal chemistry, particularly as antagonists to specific receptors or enzymes. For example, research on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlights the optimization of in vitro potency through modifications of the molecule's stereochemistry and functional groups (Fotsch et al., 2001). Similarly, another study outlines the synthesis of major metabolites of a compound under consideration for kidney cancer treatment, emphasizing the role of metabolites in drug activity (Nammalwar et al., 2010).
Chemical Properties and Interactions
- Investigations into the hydrophilicity of methyl groups attached to an N atom in compounds like tetramethyl urea suggest that such modifications can significantly influence the hydrophobicity or hydrophilicity of these molecules, which is critical for their interactions in biological systems (Koga et al., 2011).
Metabolism and Pharmacokinetics
- The metabolism of potent inhibitors, such as TPPU, a soluble epoxide hydrolase inhibitor, has been studied to understand the contributions of metabolites to the drug's overall safety and effectiveness. This research provides insights into how urea-based compounds are metabolized and their potential effects in therapeutic contexts (Wan et al., 2019).
Molecular Docking and Anticonvulsant Activity
- Molecular docking studies alongside anticonvulsant activity screenings of synthesized urea/thiourea derivatives reveal the potential of these compounds in developing new treatments for convulsions. Such research underscores the importance of structural design and optimization in creating effective therapeutic agents (Thakur et al., 2017).
Rheology and Gelation Properties
- Urea derivatives have been shown to form hydrogels under specific conditions, with the gel's properties being tunable by modifying the anions present. This highlights the potential of urea-based compounds in materials science, particularly in designing materials with specific mechanical properties (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(17,11-5-3-7-19-11)9-15-12(16)14-8-10-4-2-6-18-10/h2-7,17H,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVWAPRWRPNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


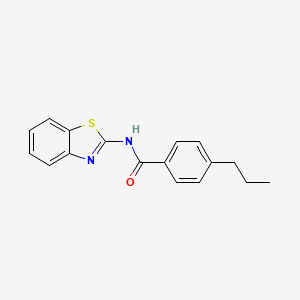
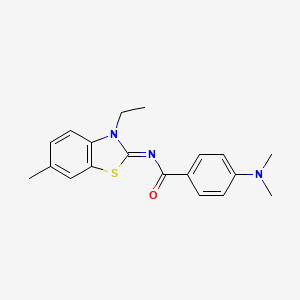
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)

![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)
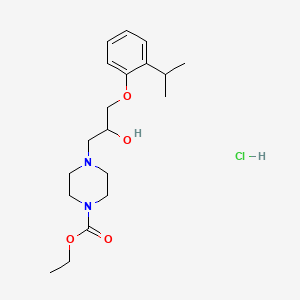
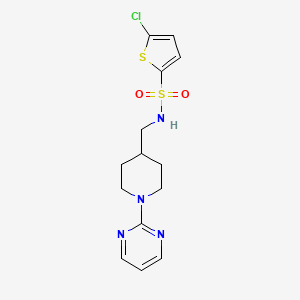
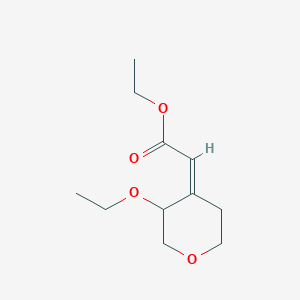
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
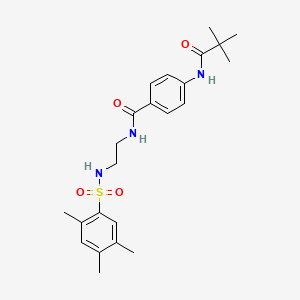
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
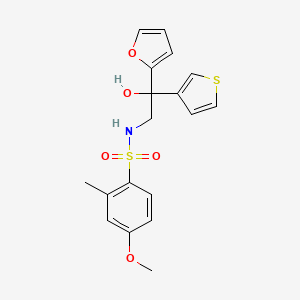
![4-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2393565.png)